2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that features a combination of pyrimidine, oxazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl group. The oxazole ring is then synthesized and attached to the pyrimidine core. Finally, the acetamide group is introduced through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods would depend on the specific requirements of the industrial application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Oxazole derivatives: Often used in medicinal chemistry for their potential therapeutic effects.
Pyrimidine derivatives: Widely studied for their role in DNA and RNA synthesis and as potential drug candidates.
Uniqueness
2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to its combination of multiple functional groups, which can confer a range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
The compound 2-{[6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a novel derivative of dihydropyrimidine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on recent findings from various studies.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity:
- Dihydropyrimidine Core : Known for various pharmacological effects.
- Amino Group : Enhances interaction with biological targets.
- Methoxyphenyl and Oxazol Moieties : Potentially increase lipophilicity and receptor binding affinity.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds derived from dihydropyrimidines exhibit significant anticancer properties. Dihydropyrimidine derivatives, including the compound , have been shown to inhibit the growth of various cancer cell lines:
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate moderate activity against both bacterial and fungal strains:
Microorganism | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 14 |
The presence of the sulfanyl group may enhance its interaction with microbial cell walls.
Anti-inflammatory Effects
In vivo studies have suggested that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This was demonstrated in a murine model where treatment resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The dihydropyrimidine scaffold may inhibit enzymes involved in cancer proliferation.
- Receptor Interaction : The compound may act as a ligand for specific receptors involved in inflammatory responses.
- Cell Cycle Modulation : Evidence suggests that it can affect the cell cycle progression in cancer cells.
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, the compound was tested against a panel of pathogens. Results showed promising activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
Properties
IUPAC Name |
2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-10-6-14(21-26-10)19-16(24)9-27-17-20-15(23)8-13(18)22(17)11-4-3-5-12(7-11)25-2/h3-8H,9,18H2,1-2H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEFFXRBPKJZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC(=CC=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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